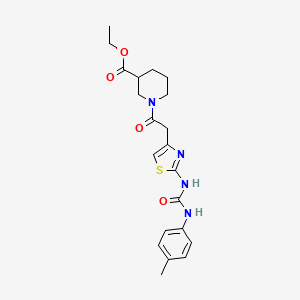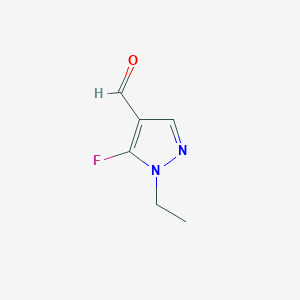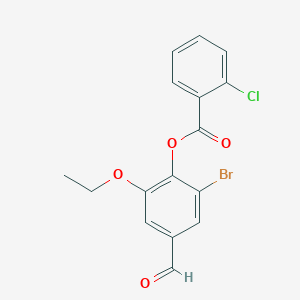
2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” is a chemical compound with the molecular formula C16H12BrClO4 . It is also known as "Benzoic acid, 2-chloro-, 2-bromo-6-ethoxy-4-formylphenyl ester" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” consists of 16 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 4 oxygen atoms . The molecular weight is 383.62 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” include its molecular formula (C16H12BrClO4), molecular weight (383.62), and structure . Unfortunately, specific information about its melting point, boiling point, and density was not found in the sources I retrieved.Scientific Research Applications
Synthesis and Antiviral Activity : One study focused on the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo and ethoxy. These compounds showed marked inhibitory activity against retrovirus replication in cell culture, making them potential candidates for antiviral drug development (Hocková et al., 2003).
Synthesis of Dapagliflozin : Another study involved the synthesis of Dapagliflozin, an antidiabetic drug. The process included the use of 5-bromo-2-chlorobenzoic acid, which underwent various chemical transformations including Friedel-Crafts acylation with phenetole and reduction to yield key intermediates (Jie Yafei, 2011).
Metabolism Study : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, indicating the compound's biological transformations and potential pharmacological applications (Kanamori et al., 2002).
Chemical Synthesis : A study focused on the synthesis of cyclopentenones and α,β-unsaturated ketones using allylidenetriphenylphosphorane, a bifunctional reagent. The process involved alkylation with bromo compounds and subsequent chemical reactions, highlighting the versatility of bromo-derivatives in organic synthesis (Hatanaka et al., 1994).
Reactivity Study : Research on the reactivity of bromo-derivatives of ethoxypyridine with hydrochloric acid revealed various chemical transformations, providing insights into the chemical behavior of bromo- and ethoxy-substituted compounds (Hertog & Bruyn, 2010).
Chemical Reactions Study : Another study investigated the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, discussing the reactivity of benzenethiols and providing valuable information for the synthesis of complex organic compounds (Zhao et al., 2010).
Synthesis and Characterization : The synthesis and characterization of "Willowlike" thermotropic dendrimers involved the use of bromo-substituted monomers, demonstrating the role of bromo compounds in the development of advanced materials (Percec et al., 1994).
properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-12(17)15(14)22-16(20)11-5-3-4-6-13(11)18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYTZTBOODTGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

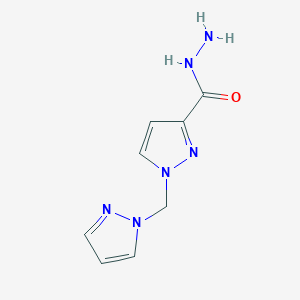
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
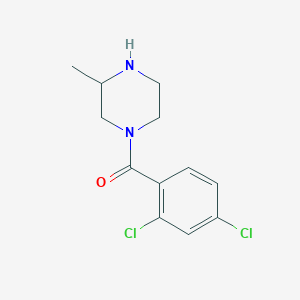
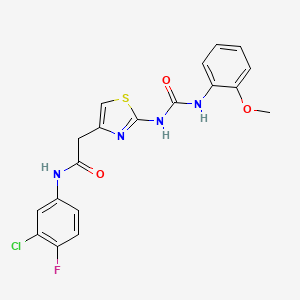
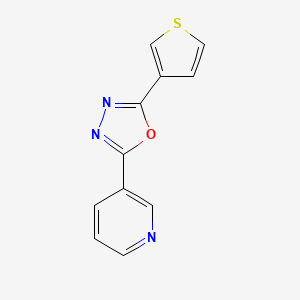

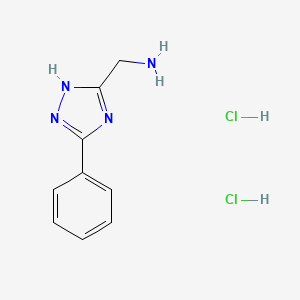

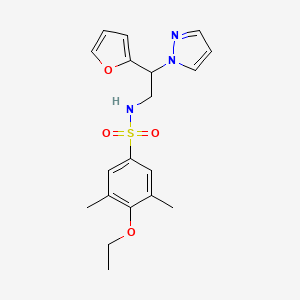
![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)
![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)
